5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one (CAS 721417-82-9) is a heterocyclic small molecule belonging to the benzothiazolyl-dihydropyrrolone class, characterized by a 5-amino-1,3-dihydro-pyrrol-2-one core substituted at the 4-position with a benzothiazol-2-yl group and at the N1-position with a 4-methoxyphenyl ring. The compound has a molecular formula of C18H15N3O2S and a molecular weight of 337.4 g/mol.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4 g/mol
Cat. No. B13069391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one
Molecular FormulaC18H15N3O2S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N
InChIInChI=1S/C18H15N3O2S/c1-23-12-8-6-11(7-9-12)21-16(22)10-13(17(21)19)18-20-14-4-2-3-5-15(14)24-18/h2-9,19-20H,10H2,1H3/b18-13+,19-17?
InChIKeyTXWJNSGMANNVFU-BUTQJWPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one: Core Structural and Sourcing Profile


5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one (CAS 721417-82-9) is a heterocyclic small molecule belonging to the benzothiazolyl-dihydropyrrolone class, characterized by a 5-amino-1,3-dihydro-pyrrol-2-one core substituted at the 4-position with a benzothiazol-2-yl group and at the N1-position with a 4-methoxyphenyl ring . The compound has a molecular formula of C18H15N3O2S and a molecular weight of 337.4 g/mol [1]. It is commercially available as a screening compound from Enamine LLC (Catalog EN300-02599) at 95% purity and is listed within Enamine's kinase-targeted library platform, reflecting its design as a potential kinase inhibitor scaffold .

Why the 4-Methoxy Positional Isomer Cannot Be Assumed Equivalent to 3-Methoxy or Other N1-Aryl Analogs


Within the 5-amino-4-(benzothiazol-2-yl)-1,3-dihydro-pyrrol-2-one series, the N1-aryl substituent critically modulates both physicochemical properties and biological target engagement. The 4-methoxyphenyl substitution in this compound positions the electron-donating methoxy group para to the pyrrolone nitrogen, altering the electronic distribution across the N1-aryl ring compared to the meta-substituted 3-methoxyphenyl analog D-1, which is the only extensively characterized member of this series with published in vivo antitumor data [1]. The para-methoxy orientation affects the torsional angle between the N1-phenyl ring and the pyrrolone core, influencing molecular shape, polarity, and potential ATP-binding site interactions in kinase targets [2]. Furthermore, the 4-methoxy analog has a distinct set of commercial analogs including 4-chloro, 4-methyl, and 4-fluoro variants, each exhibiting different LogP, polar surface area, and hydrogen-bonding capacity, making direct substitution without experimental validation scientifically unsound [1].

Quantitative Differentiation Evidence for 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one vs. Its Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Substitution Directs Distinct Pharmacological Profiles

The target compound is the 4-methoxy (para) positional isomer within the 5-amino-4-(benzothiazol-2-yl)-1-(aryl)-pyrrol-2-one series. The only extensively characterized comparator, D-1, bears a 3-methoxy (meta) substitution on the N1-phenyl ring. In the DMH-induced rat colon cancer model, D-1 (3-OCH₃) at 2.3 mg/kg/day p.o. decreased tumor number and tumor total area by 41% (and up to 46% in longer-duration studies), comparable to 5-fluorouracil at 45 mg/kg/week i.p. (50% and 43% respectively) [1]. Critically, D-1 demonstrated significantly lower toxicity to healthy colon mucosa: unlike 5-FU, D-1 did not suppress normal crypt cell proliferation; 5-FU inhibited crypt proliferation by 31–45% [2]. The para-methoxy substitution in the target compound alters the electron density distribution and the spatial orientation of the methoxy group relative to the pyrrolone core, which is predicted to shift kinase binding profiles compared to the meta isomer, though direct experimental confirmation is pending [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Differentiation: Predicted Density, Boiling Point, and Solubility Profile vs. N1-Aryl Comparators

The target compound has a predicted density of 1.392 ± 0.06 g/cm³ and a predicted boiling point of 551.3 ± 60.0 °C . These values reflect the contribution of the 4-methoxyphenyl group, which confers different bulk and electronic properties compared to closer analogs. The 4-chlorophenyl analog (CAS 885458-21-9, MW 341.81) has a higher molecular weight and distinct LogP due to the electron-withdrawing Cl substituent, while the 4-methylphenyl analog (CAS 885460-76-4, MW 321.4) lacks the hydrogen-bond acceptor capacity of the methoxy oxygen . The target compound is soluble in organic solvents such as ethanol and DMSO, consistent with the class profile for benzothiazolyl-pyrrolones . These differences in predicted LogP, PSA, and solubility directly impact compound handling, assay compatibility, and downstream formulation considerations.

Physicochemical Profiling Compound Handling Pre-formulation

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with Consistent 95% Purity Specification

The target compound is commercially available from multiple independent suppliers at a consistent purity specification of 95%: Enamine LLC (EN300-02599), AKSci (2278EM), Santa Cruz Biotechnology (sc-350695), and ChemSrc (98.0% purity grade) [1]. This multi-vendor availability contrasts with several N1-aryl analogs, which are often single-sourced or have limited stock. For example, the 4-chlorophenyl analog (CAS 885458-21-9) is available from AKSci at 95%, while the 4-fluorophenyl analog is primarily available through specialty suppliers . The compound's inclusion in Enamine's kinase-targeted library (catalog EN300-02599) positions it within a pre-designed screening collection aimed at ATP-binding site inhibition, increasing its utility for kinase drug discovery programs [1].

Compound Procurement Screening Library Quality Control

Kinase Inhibitor Scaffold Class Evidence: Membrane Tyrosine Kinase Inhibition with Preserved Healthy Tissue Integrity

The dihydropyrrolone-benzothiazole scaffold shared by the target compound is recognized as a membrane tyrosine kinase inhibitor chemotype. The 3-methoxy analog D-1 was designed in silico at the Research and Production Biochemical Center of Taras Shevchenko National University as a targeted inhibitor of protein kinases that interacts with the ATP-binding center of tyrosine protein kinases [1]. In a comparative in vivo study, D-1 at 2.3 mg/kg/day (conventionally effective dose) was escalated to 11.5 mg/kg (5×) and 23 mg/kg (10×) without inducing the marked mucosal lesions observed with 5-fluorouracil at its effective dose (8.6 mg/kg) or higher, demonstrating a wide therapeutic gap [2]. The 4-methoxy substitution in the target compound, by altering the N1-aryl electronic character, may shift the kinase selectivity profile within the same ATP-binding site interaction mode, warranting comparative kinase panel screening [3].

Tyrosine Kinase Inhibition Oncology Targeted Therapy

Recommended Research and Procurement Application Scenarios for 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one


Kinase Selectivity Profiling: Comparator Screening Against the 3-Methoxy Analog D-1

Procure this compound alongside D-1 (3-methoxyphenyl isomer) for head-to-head kinase panel screening (e.g., KINOMEscan® or similar broad-spectrum kinase profiling). The para-methoxy substitution is predicted to alter ATP-binding site interactions relative to the meta-methoxy analog D-1, which has demonstrated membrane tyrosine kinase inhibition [1]. Comparative profiling will reveal whether the positional isomerism translates to differential kinase selectivity, potentially identifying unique target engagement opportunities. The compound's inclusion in Enamine's kinase-targeted library supports its predicted kinase inhibitor character .

SAR Expansion of the N1-Aryl Series: 4-OCH₃ as a Key Analog for Pharmacophore Mapping

Use the target compound as part of a systematic N1-aryl SAR set including the 4-Cl, 4-CH₃, 4-F, and unsubstituted phenyl analogs to map the electronic and steric requirements at the N1 position. The 4-methoxy group provides electron-donating character (+M effect) and hydrogen-bond acceptor capacity distinct from the electron-withdrawing Cl and the hydrophobic CH₃ substituents. Physicochemical data (predicted density 1.392 g/cm³, MW 337.4) position this analog as an intermediate-polarity member of the series [1].

In Vivo Antitumor Efficacy Screening with Gastrointestinal Toxicity Assessment

Given that the closely related 3-methoxy analog D-1 demonstrated 41–46% tumor reduction with substantially lower GI toxicity than 5-fluorouracil in DMH-induced colon cancer models [1], the target 4-methoxy compound is a priority candidate for parallel in vivo efficacy and toxicity screening. The D-1 data showing no crypt proliferation suppression at effective antitumor doses contrasts sharply with 5-FU (31–45% crypt suppression), establishing a class benchmark for therapeutic index . Testing the 4-methoxy analog in the same DMH rat model with identical endpoints would provide the first direct comparative data for positional isomer effects on therapeutic index.

Medicinal Chemistry Hit-to-Lead Optimization: Scaffold Derivatization at the 5-Amino Position

The 5-amino group on the pyrrol-2-one ring presents a tractable synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation, reductive amination) to generate focused libraries for lead optimization. The scaffold's established kinase inhibitory potential, as demonstrated by D-1's interaction with the ATP-binding site of tyrosine kinases [1], combined with the commercial availability of the parent compound at 95% purity from multiple vendors , makes this compound an attractive starting point for medicinal chemistry campaigns targeting kinase-driven cancers.

Quote Request

Request a Quote for 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.